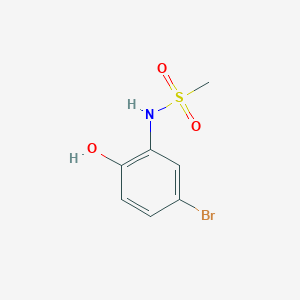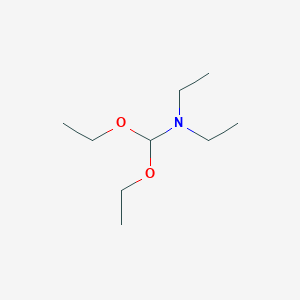
N-(Diethoxymethyl)-N-ethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diethoxymethyl)-N-ethylethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group and a diethoxymethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethoxymethyl)-N-ethylethanamine typically involves the reaction of diethylamine with formaldehyde and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Diethylamine} + \text{Formaldehyde} + \text{Ethanol} \rightarrow \text{this compound} ]
The reaction is usually catalyzed by an acid or base to facilitate the formation of the diethoxymethyl group. The reaction temperature and time are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. The product is then purified using distillation or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
N-(Diethoxymethyl)-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethyl and diethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
N-(Diethoxymethyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N-(Diethoxymethyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N,N-Dimethylethanamine: Similar in structure but lacks the diethoxymethyl group.
N-Ethylethanamine: Contains only the ethyl group attached to the nitrogen atom.
N,N-Diethylethanamine: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
N-(Diethoxymethyl)-N-ethylethanamine is unique due to the presence of both ethyl and diethoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional groups and reactivity patterns.
特性
CAS番号 |
22630-13-3 |
|---|---|
分子式 |
C9H21NO2 |
分子量 |
175.27 g/mol |
IUPAC名 |
N-(diethoxymethyl)-N-ethylethanamine |
InChI |
InChI=1S/C9H21NO2/c1-5-10(6-2)9(11-7-3)12-8-4/h9H,5-8H2,1-4H3 |
InChIキー |
AYZXEGOJMRKZCV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



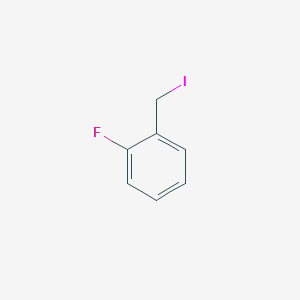
![4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)

![2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B13983265.png)

![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)
![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)
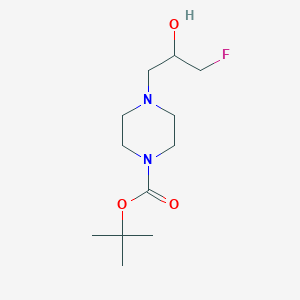

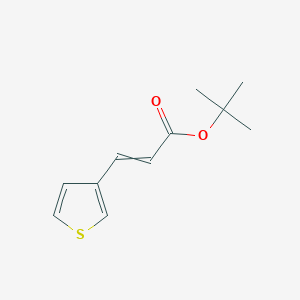
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)

